2-Benzyl-3-oxobutanoic acid
Overview
Description
2-Benzyl-3-oxobutanoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of acetoacetic acid, where a benzyl group is attached to the second carbon of the acetoacetic acid structure
Scientific Research Applications
2-Benzyl-3-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-oxobutanoic acid typically involves the alkylation of acetoacetic acid derivatives. One common method is the reaction of benzyl bromide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-3-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl-substituted diketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-benzyl-3-hydroxybutanoic acid.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzyl-substituted diketones or carboxylic acids.
Reduction: 2-Benzyl-3-hydroxybutanoic acid.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-oxobutanoic acid depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The benzyl group can influence the compound’s binding affinity and specificity for certain molecular targets. Additionally, the keto group can participate in various chemical transformations, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Acetoacetic acid: The parent compound, which lacks the benzyl group.
3-Oxobutanoic acid: Another derivative of acetoacetic acid with different substituents.
Benzyl acetoacetate: A related compound where the benzyl group is attached to the ester form of acetoacetic acid.
Uniqueness: 2-Benzyl-3-oxobutanoic acid is unique due to the presence of both the benzyl group and the keto group, which confer distinct chemical properties and reactivity. The benzyl group can enhance the compound’s lipophilicity and influence its interactions with biological targets, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-benzyl-3-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRKHHZAGZHEHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517965 | |
Record name | 2-Benzyl-3-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2382-58-3 | |
Record name | 2-Benzyl-3-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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